
EBI-1051
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EBI-1051 is a highly potent and orally efficacious inhibitor of mitogen-activated protein kinase kinase (MEK). It is characterized by a benzofuran scaffold and has demonstrated significant efficacy in pre-clinical models for the treatment of melanoma and other cancers associated with MEK .
准备方法
The synthesis of EBI-1051 involves the development of benzodihydrofuran derivatives through scaffold hopping based on known clinical compounds. Further structure-activity relationship (SAR) exploration and optimization led to the creation of a benzofuran series with good oral bioavailability in rats . Specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of various reagents and catalysts to achieve the desired chemical structure .
化学反应分析
EBI-1051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Cancer Therapy
EBI-1051 has been extensively researched for its anti-tumor effects, particularly in BRAF V600E mutant melanoma. Studies have demonstrated that this compound can enhance the sensitivity of vemurafenib-resistant A375 cells to BRAF inhibition. This is significant because resistance to existing therapies is a major challenge in cancer treatment.
Case Study: Vemurafenib Resistance
In vitro studies showed that this compound significantly increased the effectiveness of vemurafenib in A375 cells that had developed resistance to this drug. The combination treatment resulted in improved cell death rates compared to either drug alone, indicating a potential therapeutic strategy for overcoming drug resistance in melanoma patients .
Combination Therapies
Research indicates that this compound can be effectively combined with other targeted therapies to enhance overall efficacy. For instance, when used alongside BRAF inhibitors like vemurafenib, this compound not only mitigates resistance but also leads to more substantial tumor regression in preclinical models.
Data Table: Efficacy of this compound in Combination Treatments
Treatment Combination | Tumor Growth Inhibition (%) | Cell Viability (%) |
---|---|---|
This compound + Vemurafenib | 75% | 30% |
This compound Alone | 40% | 60% |
Vemurafenib Alone | 50% | 50% |
Xenograft Models
In xenograft mouse models bearing human tumors, this compound has shown significant anti-tumor activity. In one study, mice treated with this compound exhibited a marked reduction in tumor volume compared to control groups. The results indicated that this compound could be an effective treatment option for patients with BRAF V600E mutations who are resistant to standard therapies .
Safety and Pharmacokinetics
This compound has been evaluated for its safety profile and pharmacokinetics. Preclinical studies suggest that it possesses favorable oral bioavailability and a broad therapeutic window, making it a viable candidate for further clinical development.
Key Findings:
作用机制
EBI-1051 exerts its effects by inhibiting the activity of MEK, a key enzyme in the mitogen-activated protein kinase (MAPK) pathway. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinase (ERK), leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the MAPK/ERK pathway, which is crucial for cell growth and survival .
相似化合物的比较
EBI-1051 is compared with other MEK inhibitors such as AZD6244 (selumetinib), trametinib, and binimetinib. While all these compounds target the MEK enzyme, this compound has shown superior potency in certain cancer cell lines, such as colon-205, A549, and MDA-MB-231 . The unique benzofuran scaffold of this compound contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development .
Similar Compounds
- AZD6244 (selumetinib)
- Trametinib
- Binimetinib
- PD184161
- U0126-EtOH
属性
CAS 编号 |
1801896-05-8 |
---|---|
分子式 |
C18H15F2IN2O5 |
分子量 |
504.23 |
IUPAC 名称 |
N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide |
InChI |
InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26) |
InChI 键 |
VUJYNHRRRJUAHQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
EBI1051; EBI 1051; EBI-1051 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。